molecular formula C24H31N3O5 B14945793 Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate

Katalognummer: B14945793
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: AKBZNUZONBETCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocycle containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 4-{2,5-DIOXO-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H31N3O5

Molekulargewicht

441.5 g/mol

IUPAC-Name

ethyl 4-[2,5-dioxo-3-[4-(piperidine-1-carbonyl)piperidin-1-yl]pyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H31N3O5/c1-2-32-24(31)18-6-8-19(9-7-18)27-21(28)16-20(23(27)30)25-14-10-17(11-15-25)22(29)26-12-4-3-5-13-26/h6-9,17,20H,2-5,10-16H2,1H3

InChI-Schlüssel

AKBZNUZONBETCG-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N4CCCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.